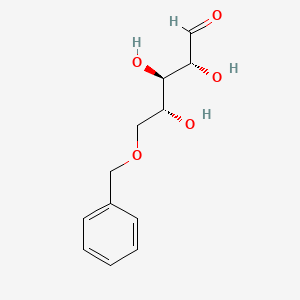

5-O-Benzyl-D-ribose

Description

BenchChem offers high-quality 5-O-Benzyl-D-ribose suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-O-Benzyl-D-ribose including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2R,3R,4R)-2,3,4-trihydroxy-5-phenylmethoxypentanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O5/c13-6-10(14)12(16)11(15)8-17-7-9-4-2-1-3-5-9/h1-6,10-12,14-16H,7-8H2/t10-,11+,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMERYXWDIUSMOF-TUAOUCFPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC(C(C(C=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC[C@H]([C@H]([C@H](C=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10703575 | |

| Record name | 5-O-Benzyl-D-ribose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10703575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72369-89-2 | |

| Record name | 5-O-Benzyl-D-ribose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10703575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-O-Benzyl-D-ribose: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-O-Benzyl-D-ribose is a protected derivative of D-ribose, a crucial monosaccharide that forms the backbone of RNA.[1] The strategic placement of a benzyl group at the 5-position hydroxyl group makes it a valuable intermediate in the synthesis of various biologically active molecules, particularly nucleoside analogues used in antiviral and anticancer therapies.[1][2] This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 5-O-Benzyl-D-ribose, offering insights for its effective utilization in research and drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 5-O-Benzyl-D-ribose is fundamental to its application in organic synthesis.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆O₅ | [3][4] |

| Molecular Weight | 240.25 g/mol | [3][4] |

| CAS Number | 72369-89-2 | [3] |

| Appearance | Solid or powder | [5] |

| Solubility | Soluble in water and organic solvents such as DCM, DMF, and DMSO. | [5] |

Note: For research purposes only. Not for personal, veterinary, or therapeutic use.[4][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR spectra of ribofuranosides are crucial for determining their conformation.[7] The coupling constants between the furanose ring protons provide information about their relative stereochemistry.[7]

-

¹³C NMR spectroscopy is also a valuable tool for structural elucidation of ribose derivatives.[8]

Mass Spectrometry (MS):

-

Mass spectrometry is used to confirm the molecular weight of the compound.[5]

Synthesis and Purification

The synthesis of 5-O-Benzyl-D-ribose typically involves the selective protection of the primary hydroxyl group at the 5-position of D-ribose. This is a critical step to control the regioselectivity of subsequent glycosylation reactions.[2]

A common strategy for the synthesis of 5-O-monoprotected D-ribose involves the use of a trityl or methoxytrityl (MMTr) protecting group.[2] For instance, 5-O-MMTr-D-ribose can be synthesized in one step from D-ribose.[2] While the direct synthesis of 5-O-Benzyl-D-ribose is not detailed in the provided results, analogous methods would be employed, utilizing a benzylating agent in the presence of a suitable base.

Purification of the final product is typically achieved through column chromatography on silica gel.

Key Reactions and Applications

The primary utility of 5-O-Benzyl-D-ribose lies in its role as a precursor for the synthesis of nucleosides and their analogues. The benzyl group serves as a stable protecting group that can be removed under specific conditions, such as catalytic hydrogenolysis.[9]

Nucleoside Synthesis

The glycosylation reaction, the formation of the bond between the sugar and the nucleobase, is a pivotal step in nucleoside synthesis.[2] 5-O-Benzyl-D-ribose can be employed in various glycosylation methods, including the widely used Vorbrüggen conditions.[2]

The presence of the 5-O-benzyl group directs the glycosylation to the anomeric carbon (C1), preventing unwanted reactions at the 5-position. Following the successful coupling with a nucleobase, the benzyl group can be deprotected to yield the desired 5'-hydroxyl nucleoside. This free hydroxyl group is then available for further modifications, such as phosphorylation to form nucleotides.

Illustrative Workflow: Nucleoside Synthesis using 5-O-Benzyl-D-ribose

Sources

- 1. madridge.org [madridge.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. vivanls.com [vivanls.com]

- 4. scbt.com [scbt.com]

- 5. 2,3,5-Tri-O-benzyl-D-ribose, Purity ≥95% - CD BioGlyco [bioglyco.com]

- 6. biosynth.com [biosynth.com]

- 7. Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Structural Elucidation of 5-O-Benzyl-D-ribose

Introduction

In the intricate field of carbohydrate chemistry, selectively modified monosaccharides serve as fundamental building blocks for the synthesis of complex bioactive molecules, including nucleoside analogues, oligosaccharides, and various pharmaceuticals.[1] D-Ribose, a cornerstone of genetic material and cellular energy, presents a significant synthetic challenge due to its multiple hydroxyl groups of similar reactivity.[2] In solution, D-ribose exists as a complex equilibrium of α and β anomers in both furanose (five-membered ring) and pyranose (six-membered ring) forms, which complicates direct chemical manipulation.[3][4]

The regioselective protection of these hydroxyl groups is therefore a critical step in harnessing ribose for synthetic applications. 5-O-Benzyl-D-ribose is a key intermediate where the primary hydroxyl group at the C5 position is selectively protected by a benzyl ether. This protection strategy prevents its participation in subsequent reactions while leaving the other hydroxyls available for modification. The benzyl group is favored for its stability under a wide range of reaction conditions and its relatively straightforward removal via hydrogenolysis.[5]

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis, purification, and definitive structural elucidation of 5-O-Benzyl-D-ribose. We will delve into the causality behind experimental choices and detail the analytical methodologies required to unequivocally confirm the identity and regiochemistry of this vital synthetic intermediate.

Part 1: Synthesis and Purification

The primary challenge in synthesizing 5-O-Benzyl-D-ribose is achieving regioselectivity for the C5 primary hydroxyl group over the secondary hydroxyls at C2 and C3. While the primary hydroxyl is inherently more sterically accessible and slightly more acidic, reaction conditions must be carefully controlled to prevent the formation of a mixture of over-benzylated products.[6][7]

Experimental Protocol: Regioselective 5-O-Benzylation

This protocol leverages the enhanced reactivity of the primary C5 hydroxyl group.

-

Reaction Setup: Under an inert argon atmosphere, dissolve D-ribose (1.0 equivalent) in anhydrous Dimethylformamide (DMF). The use of anhydrous solvent is critical to prevent quenching the base.

-

Deprotonation: Cool the stirred solution to 0 °C in an ice bath. Add Sodium Hydride (NaH, 1.1 equivalents, 60% dispersion in mineral oil) portion-wise. NaH is a strong, non-nucleophilic base that selectively deprotonates the most acidic hydroxyl group, favoring the C5 primary alcohol.[8]

-

Benzylation: Add Benzyl Bromide (BnBr, 1.1 equivalents) dropwise to the suspension. The resulting alkoxide attacks the benzyl bromide in a classic Williamson ether synthesis.[5]

-

Reaction Progression: Allow the mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) using a mobile phase of 10% Methanol in Dichloromethane.

-

Quenching and Work-up: Once the starting material is consumed, carefully quench the reaction by slowly adding methanol at 0 °C to neutralize any unreacted NaH. Dilute the mixture with Ethyl Acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Purification by Column Chromatography

The crude product is a mixture requiring purification to isolate the target compound.

-

Stationary Phase: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) and pack it into a glass column.

-

Mobile Phase: Use a gradient elution system, starting with a low polarity mixture (e.g., 20% Ethyl Acetate in Hexanes) and gradually increasing the polarity (e.g., to 70% Ethyl Acetate in Hexanes).

-

Elution and Analysis: Load the crude product onto the column. Collect fractions and analyze them by TLC. The desired 5-O-Benzyl-D-ribose, being more polar than over-benzylated byproducts but less polar than unreacted D-ribose, will elute at an intermediate polarity. Combine the pure fractions and evaporate the solvent to yield the product as a clear, viscous oil.[9]

Part 2: Core Structural Elucidation

Unequivocal confirmation of the structure C₁₂H₁₆O₅ and, crucially, the 5-O-regiochemistry, requires a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[2][10]

A. Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight and elemental formula of the synthesized compound.

-

Causality of Method: Soft ionization techniques like Electrospray Ionization (ESI) are essential for analyzing delicate carbohydrate derivatives. ESI prevents the extensive fragmentation that occurs with harsher methods, allowing for the clear observation of the molecular ion or its adducts.[10]

-

Expected Data: The molecular formula of 5-O-Benzyl-D-ribose is C₁₂H₁₆O₅, corresponding to a molecular weight of 240.25 g/mol .[11][12] In positive-ion ESI-MS, the compound is typically observed as sodium or potassium adducts due to the ubiquitous presence of these salts. A key fragmentation signature is the loss of the benzyl group or the presence of the tropylium cation (a rearranged benzyl cation) at m/z 91, which is a hallmark of benzyl ethers.[13]

| Parameter | Expected Value | Rationale |

| Molecular Formula | C₁₂H₁₆O₅ | Based on the reactants D-ribose and benzyl bromide. |

| Molecular Weight | 240.25 g/mol | Calculated from the molecular formula. |

| Protonated Ion [M+H]⁺ | 241.10 m/z | Observation of the parent molecule with an added proton. |

| Sodium Adduct [M+Na]⁺ | 263.08 m/z | Common adduct formed during ESI, confirming the molecular weight. |

| Key Fragment Ion | 91 m/z | Corresponds to the stable [C₇H₇]⁺ (tropylium) ion, indicative of a benzyl group. |

-

Sample Preparation: Dissolve approximately 1 mg of the purified product in 1 mL of a suitable solvent like methanol or acetonitrile.

-

Instrument Setup: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) calibrated for the expected mass range.

-

Data Acquisition: Infuse the sample solution directly into the ESI source and acquire data in positive ion mode. The high mass accuracy of the instrument will allow for confirmation of the elemental composition from the observed m/z values.[10]

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for this elucidation, providing definitive proof of the benzyl group's location by analyzing the chemical environment of each proton and carbon atom.

-

Causality of Analysis: The chemical shift of a proton is highly sensitive to its local electronic environment. The electron-withdrawing oxygen atom in an ether linkage deshields adjacent protons, shifting their signals downfield. By comparing the spectrum to that of unprotected D-ribose, we can identify the protons adjacent to the newly formed ether bond.

-

Expected Spectral Features:

-

Aromatic Region: A multiplet integrating to 5 protons between δ 7.20-7.40 ppm confirms the presence of the monosubstituted phenyl ring.[14]

-

Benzylic Methylene: A sharp singlet (or a pair of doublets if diastereotopic) integrating to 2 protons around δ 4.55 ppm is characteristic of the -O-CH₂ -Ph protons.[14]

-

Anomeric Protons: Due to the equilibrium of α/β anomers, multiple signals for the H-1 proton will appear between δ 5.0-5.3 ppm.[15]

-

Diagnostic Ribose Protons (H-5, H-5'): This is the key region for confirming regiochemistry. In unprotected D-ribose, the H-5 and H-5' signals are found further upfield. In 5-O-Benzyl-D-ribose, these protons are shifted downfield to approximately δ 3.6-3.8 ppm due to the adjacent benzyl ether. These signals typically appear as distinct doublets of doublets due to coupling with each other (geminal coupling) and with the H-4 proton.

-

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Key Diagnostic Feature |

| Phenyl (Ar-H ) | 7.20 - 7.40 | Multiplet (m) | 5H | Confirms presence of the benzyl group's aromatic ring. |

| Anomeric (H -1) | ~5.0 - 5.3 | Doublet/Singlet (d/s) | 1H | Multiple signals indicate a mixture of anomers. |

| Benzylic (-O-CH₂ -Ph) | ~4.55 | Singlet (s) | 2H | Confirms the benzylic ether methylene group. |

| Ribose Ring (H -2, H -3, H -4) | 3.8 - 4.4 | Complex Multiplets | 3H | Overlapping signals from the sugar backbone. |

| H -5, H -5' | ~3.6 - 3.8 | Doublet of Doublets (dd) | 2H | Crucial downfield shift confirms ether linkage at C5. |

-

Causality of Analysis: Similar to ¹H NMR, the ¹³C chemical shift is sensitive to the bonding environment. The formation of an ether bond at C5 causes a significant downfield shift (the "ether effect") for this carbon, providing unambiguous evidence of the benzylation site.

-

Expected Spectral Features:

-

Aromatic Carbons: Four signals between δ 127-138 ppm are expected for the six aromatic carbons (due to symmetry).[14]

-

Benzylic Methylene: A signal around δ 73.5 ppm corresponds to the -O-C H₂-Ph carbon.[14]

-

Anomeric Carbon: Signals for C-1 appear in the δ 95-105 ppm range, confirming the presence of the hemiacetal.[16]

-

Diagnostic C5 Carbon: This is the most important signal in the spectrum. The C5 carbon is shifted significantly downfield to ~70 ppm, compared to its position at ~64 ppm in unprotected D-ribose. This ~6 ppm shift is definitive proof of the 5-O linkage.[17]

-

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Key Diagnostic Feature |

| Aromatic (ipso-C ) | ~137.5 | The aromatic carbon bonded to the methylene group. |

| Aromatic (C H) | 127.5 - 128.5 | Signals for the other aromatic carbons. |

| Anomeric (C -1) | 95 - 105 | Confirms the cyclic hemiacetal form; multiple signals expected. |

| Benzylic (-O-C H₂-Ph) | ~73.5 | Confirms the benzylic ether carbon. |

| C -5 | ~70.0 | Unambiguous proof of benzylation at the 5-position. |

| Ribose Ring (C -2, C -3, C -4) | 71 - 85 | Signals for the remaining sugar backbone carbons. |

-

Causality of Analysis: While 1D NMR provides the pieces, 2D NMR shows how they connect. Techniques like HSQC and HMBC create correlation maps between protons and carbons, resolving any ambiguity.

-

Key 2D Experiments:

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to. It is used to definitively assign the downfield-shifted ¹H signals at δ 3.6-3.8 ppm to the downfield-shifted ¹³C signal at δ 70.0 ppm, confirming they are the H-5/H-5' and C5 signals, respectively.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range (2-3 bond) couplings between protons and carbons. The ultimate proof of structure comes from observing a correlation between the benzylic methylene protons (~δ 4.55 ppm) and the C5 carbon of the ribose ring (~δ 70.0 ppm). This correlation can only exist if the benzyl group is attached to the C5 oxygen.[18]

-

Part 3: Visualization of Workflow and Logic

The following diagrams illustrate the systematic process for synthesis, purification, and structural confirmation.

Caption: Overall workflow from D-ribose to confirmed 5-O-Benzyl-D-ribose.

Caption: Logical flow for confirming the structure of 5-O-Benzyl-D-ribose.

Conclusion

The structural elucidation of 5-O-Benzyl-D-ribose is a systematic process that relies on the synergistic application of synthetic chemistry and modern analytical techniques. While mass spectrometry provides essential confirmation of the molecular formula, it is NMR spectroscopy, particularly ¹³C and 2D-HMBC experiments, that delivers the unequivocal evidence for the regioselective benzylation at the C5 position. The characteristic downfield shift of the C5 carbon to approximately 70 ppm and the direct observation of a 3-bond correlation between the benzylic protons and the C5 carbon are the definitive analytical signatures of this molecule. Mastery of these elucidation principles is fundamental for any scientist working in carbohydrate synthesis, ensuring the structural integrity of key building blocks used in the development of novel therapeutics.

References

- BenchChem. (n.d.). The Structural Elucidation and Biological Significance of 5-Deoxy-D-ribo-hexose: A Technical Guide.

- Various Authors. (2025). Synthesis of 5-O-benzyl-2-C-β-fluoromethyl-1,2,3-tri-O-acetyl-D- ribofuranose.

- BenchChem. (n.d.). A Technical Guide to the Stereoselective Synthesis of α-Guanosine from D-Ribose.

- Creative Biolabs. (n.d.). Ribose & Deoxyribose: Structure, Function & Analysis.

- MedChemExpress. (n.d.). D-Ribose(mixture of isomers).

- BOC Sciences. (n.d.). CAS 54623-25-5 2,3,5-Tri-O-benzyl-D-ribose.

- Madridge Publishers. (n.d.). The Synthesis of Ribose and Nucleoside Derivatives.

- Ghosh, A. K., & Brindisi, M. (2015). Direct One-Pot Synthesis of Nucleosides from Unprotected or 5-O-Monoprotected d-Ribose. ACS Publications.

- Santa Cruz Biotechnology. (n.d.). 5-O-Benzyl-D-ribose.

- VIVAN Life Sciences. (n.d.). 5-O-Benzyl-D-ribose.

- Demchenko, A. V., & Wolfert, M. A. (2019). Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. Beilstein Journal of Organic Chemistry.

- Sheng, J., & Hassan, A. E. A. (2015). Beyond ribose and phosphate: Selected nucleic acid modifications for structure–function investigations and therapeutic applications. PubMed Central.

- Wang, Z., et al. (2018). Regioselective Benzoylation of Diols and Carbohydrates by Catalytic Amounts of Organobase. MDPI.

- D'Alpaos, M., et al. (2023). Conformational structures of the β-D-ribose scaffold. ResearchGate.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0003224).

- Finch, P., Iskander, G. M., & Siriwardena, A. H. (1990). Convenient syntheses of 2,3,5-tri-O-benzyl-arabino- and -ribofuranoses via their ally1 glycosides. ResearchGate.

- blkwsw. (n.d.). D-Ribose(mixture of isomers).

- D'Errico, S., et al. (2021). Clarifying the Use of Benzylidene Protecting Group for D-(+)-Ribono-1,4-Lactone, an Essential Building Block in the Synthesis of C-Nucleosides. PMC - PubMed Central.

- Zhang, Y., et al. (2021). Chemical Synthesis of Native ADP-Ribosylated Oligonucleotides Enables Analysis of DNA ADP-Ribosylation Hydrolase Specificity. Journal of the American Chemical Society.

- Biosynth. (n.d.). 2,3,5-Tri-O-benzyl-D-ribose.

- Tanaka, M., et al. (2022). Straightforward Synthesis of the Poly(ADP-ribose) Branched Core Structure. PMC - NIH.

- Various Authors. (n.d.). SUPPORTING INFORMATION for Characteristic 1H NMR spectra of β-D-ribofuranosides and ribonucleosides.

- Gancarek, J., et al. (2022). Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations. NIH.

- Benchchem. (n.d.). Spectroscopic and Synthetic Insights into 5-Deoxy-D-ribo-hexose: A Technical Guide.

- Tanaka, H., & Takahashi, T. (2021). Benzylation of hydroxyl groups by Williamson reaction. Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf.

- Shchuchenko, A. V., et al. (2025). Mass spectrometry of d-ribose molecules. ResearchGate.

- PubChem. (n.d.). [5-13C]-D-Ribose.

- Google Patents. (n.d.). CN102241706A - D-ribose purification and separation method.

- EPrints USM. (n.d.). 1D AND 2D NMR STUDIES OF BENZYL O–VANILLIN.

- CD BioGlyco. (n.d.). 2,3,5-Tri-O-benzyl-D-ribose, Purity ≥95%.

- Gancarek, J., et al. (2022). Characteristic 1 H NMR spectra of β-D-ribofuranosides and ribonucleosides: factors driving furanose ring conformations. RSC Publishing.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Ribose & Deoxyribose: Structure, Function & Analysis - Creative Biolabs [creative-biolabs.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. scbt.com [scbt.com]

- 12. vivanls.com [vivanls.com]

- 13. researchgate.net [researchgate.net]

- 14. eprints.usm.my [eprints.usm.my]

- 15. Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Straightforward Synthesis of the Poly(ADP-ribose) Branched Core Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 17. [5-13C]-D-Ribose | C5H10O5 | CID 10986422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Selective Synthesis of 5-O-Benzyl-D-ribose from D-ribose

This guide provides researchers, chemists, and drug development professionals with a comprehensive technical overview of the synthesis of 5-O-Benzyl-D-ribose. This critical intermediate is a cornerstone in the synthesis of various nucleoside analogues, which are pivotal in the development of antiviral and anticancer therapeutics.[1][2] The strategic placement of a benzyl protecting group on the primary 5-hydroxyl position of D-ribose is a fundamental step that enables further chemical modifications at other positions.[3][4] This document elucidates the underlying chemical principles, provides a detailed, field-proven experimental protocol, and explains the causality behind each procedural step to ensure scientific integrity and reproducibility.

Strategic Imperative: The Rationale for Selective 5-O-Benzylation

D-ribose, a pentose sugar, is a fundamental building block for nucleic acids.[2][5] Its structure presents four hydroxyl groups available for reaction. In the context of nucleoside synthesis, the goal is often to form a glycosidic bond at the anomeric C1 position and modify other positions to create therapeutic analogues.[6][7] Direct use of unprotected D-ribose in these synthetic routes can lead to a complex mixture of products due to the competing reactivity of the hydroxyl groups at C2, C3, and C5.[1][8]

The primary hydroxyl group at the C5 position is sterically more accessible and generally more nucleophilic than the secondary hydroxyls at C2 and C3.[9] This inherent difference in reactivity provides a strategic window for selective protection. The benzyl ether is an ideal protecting group for this purpose; it is robust and stable across a wide range of acidic and basic conditions, yet it can be readily removed under mild neutral conditions via catalytic hydrogenolysis.[10][11]

The core strategy detailed herein focuses on the direct, selective benzylation of D-ribose using a Williamson ether synthesis approach. This method leverages a strong base to preferentially deprotonate the C5-hydroxyl, which then acts as a nucleophile to attack benzyl bromide, forming the desired 5-O-benzyl ether.[10]

Reaction Mechanism and Workflow

The synthesis proceeds via a nucleophilic substitution (SN2) mechanism. Sodium hydride (NaH), a non-nucleophilic strong base, is used to deprotonate the most acidic and sterically unhindered hydroxyl group of D-ribose, which is the primary alcohol at the C5 position. The resulting alkoxide ion then attacks the electrophilic benzylic carbon of benzyl bromide, displacing the bromide ion and forming the stable benzyl ether.

Visualizing the Synthetic Workflow

The following diagram outlines the complete experimental process from starting materials to the final, purified product.

Caption: Experimental workflow for the synthesis of 5-O-Benzyl-D-ribose.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, where progress is monitored, and the final product is rigorously purified and characterized.

Materials and Reagents

| Reagent/Material | Grade | Supplier Recommendation |

| D-Ribose | ≥99% | Standard chemical supplier |

| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Handled under inert conditions |

| Benzyl Bromide (BnBr) | ≥98% | Freshly distilled or from a new bottle |

| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sure/Seal™ or equivalent |

| Ethyl Acetate (EtOAc) | ACS Grade | - |

| Hexanes | ACS Grade | - |

| Methanol (MeOH) | ACS Grade | - |

| Sodium Sulfate (Na₂SO₄) | Anhydrous | - |

| Silica Gel | 230-400 mesh | For column chromatography |

| TLC Plates | Silica gel 60 F₂₅₄ | - |

Safety Precaution: Sodium hydride reacts violently with water and is flammable. Benzyl bromide is a lachrymator. All operations should be performed in a well-ventilated fume hood under an inert atmosphere.

Step-by-Step Procedure

-

Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add D-ribose (5.0 g, 33.3 mmol). The flask is sealed with a septum and purged with dry argon or nitrogen.

-

Dissolution: Add anhydrous DMF (80 mL) to the flask via syringe. Stir the mixture until the D-ribose is fully dissolved.

-

Base Addition (Causality: Alkoxide Formation): Cool the flask to 0°C using an ice-water bath. Carefully add sodium hydride (1.47 g of 60% dispersion, 36.6 mmol, 1.1 eq) to the stirred solution in small portions over 15 minutes. The portion-wise addition at low temperature is critical to control the exothermic reaction and the evolution of hydrogen gas, while favoring the kinetic deprotonation of the sterically accessible C5-OH.[9][12] Stir the resulting slurry at 0°C for 1 hour.

-

Benzylating Agent Addition (Causality: Ether Formation): While maintaining the temperature at 0°C, add benzyl bromide (4.35 mL, 36.6 mmol, 1.1 eq) dropwise via syringe over 20 minutes. This slow addition prevents localized overheating and minimizes side reactions, such as over-benzylation.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) using an eluent system of 10% methanol in dichloromethane, visualizing with a p-anisaldehyde stain. The disappearance of the D-ribose spot and the appearance of a new, less polar product spot indicates reaction progression.

-

Quenching: Once the reaction is complete, cool the flask back to 0°C and cautiously quench the excess NaH by the slow, dropwise addition of methanol (10 mL).

-

Work-up and Extraction: Dilute the reaction mixture with ethyl acetate (200 mL) and wash with water (3 x 100 mL) followed by brine (1 x 100 mL). The aqueous washes are essential to remove the high-boiling point DMF solvent and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield a crude oil.

Purification

Purify the crude residue by flash column chromatography on silica gel.

-

Eluent System: A gradient of 1% to 5% methanol in dichloromethane or 30% to 70% ethyl acetate in hexanes.

-

Fraction Collection: Collect fractions based on TLC analysis.

-

Product Isolation: Combine the pure fractions and concentrate under reduced pressure to afford 5-O-Benzyl-D-ribose as a colorless, viscous oil.

Product Characterization and Expected Results

The identity and purity of the final compound must be confirmed through spectroscopic analysis.

Summary of Product Data

| Parameter | Expected Value |

| Product Name | 5-O-Benzyl-D-ribose |

| CAS Number | 72369-89-2[13][14] |

| Molecular Formula | C₁₂H₁₆O₅[13][14] |

| Molecular Weight | 240.25 g/mol [13][14] |

| Typical Yield | 55-70% |

| Physical Appearance | Colorless to pale yellow viscous oil |

| Spectroscopic Data | Confirmed by ¹H NMR, ¹³C NMR, and MS |

Visualizing the Chemical Transformation

The diagram below illustrates the selective chemical reaction at the C5 position of D-ribose.

Caption: Selective benzylation of D-ribose at the 5-hydroxyl position.

References

-

Downey, K. M., et al. (2015). Direct One-Pot Synthesis of Nucleosides from Unprotected or 5-O-Monoprotected d-Ribose. Organic Letters. Available at: [Link][1][6][8]

-

Ni, G., et al. (2019). Review of α-nucleosides: from discovery, synthesis to properties and potential applications. RSC Advances. Available at: [Link][4]

-

Ferreira, V. F., et al. (2021). Clarifying the Use of Benzylidene Protecting Group for D-(+)-Ribono-1,4-Lactone, an Essential Building Block in the Synthesis of C-Nucleosides. Molecules. Available at: [Link][3]

-

Ando, H. (2021). Benzylation of hydroxyl groups by Williamson reaction. Glycoscience Protocols (GlycoPODv2). Available at: [Link][10]

-

Nakatani, M., et al. (2004). SELECTIVE PROTECTION OF HYDROXY GROUP AT C6 POSITION OF GLUCOSE DERIVATIVES. Gifu University. Available at: [Link][9]

-

Organic Chemistry Portal. Benzyl Ethers. Available at: [Link][11]

-

Kochetkov, N. K., et al. (1986). Approaches to the selective benzylation of the primary hydroxyl group. Russian Chemical Bulletin. Available at: [Link][12]

-

Çetinkaya, Y. & Ceylan, S. (2018). The Synthesis of Ribose and Nucleoside Derivatives. Madridge Journal of Organic Chemistry & Research. Available at: [Link][2][5]

-

Wang, P. G., & Wu, B. (2018). Protecting Group Strategies Toward Glycofuranoses: Strategies and Applications in Carbohydrate Chemistry. ResearchGate. Available at: [Link][15]

-

Liu, X., & Liu, X. (2018). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. Molecules. Available at: [Link]

-

Taylor, A. M., & Grotli, M. (2021). Synthesis of Nucleoside Analogs Containing Sulfur or Selenium Replacements of the Ribose Ring Oxygen or Carbon. The Journal of Organic Chemistry. Available at: [Link][7]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. madridge.org [madridge.org]

- 3. Clarifying the Use of Benzylidene Protecting Group for D-(+)-Ribono-1,4-Lactone, an Essential Building Block in the Synthesis of C-Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Review of α-nucleosides: from discovery, synthesis to properties and potential applications - RSC Advances (RSC Publishing) DOI:10.1039/C9RA01399G [pubs.rsc.org]

- 5. madridge.org [madridge.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis of Nucleoside Analogs Containing Sulfur or Selenium Replacements of the Ribose Ring Oxygen or Carbon - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. d-nb.info [d-nb.info]

- 10. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Benzyl Ethers [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

- 13. scbt.com [scbt.com]

- 14. vivanls.com [vivanls.com]

- 15. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Benzyl Protection of D-Ribose: Mechanism and a Field-Proven Protocol

This guide provides an in-depth exploration of the benzyl protection of D-ribose, a critical transformation in the synthesis of nucleoside analogues and other complex carbohydrates. We will delve into the mechanistic underpinnings of this reaction, dissect the rationale behind common experimental choices, and provide a detailed, validated protocol for the preparation of 2,3,5-tri-O-benzyl-D-ribofuranose. This document is intended for researchers, scientists, and professionals in the field of drug development who require a thorough understanding of this fundamental protecting group strategy.

The Strategic Importance of Benzyl Ethers in Carbohydrate Chemistry

The hydroxyl groups of carbohydrates like D-ribose exhibit similar reactivity, making regioselective functionalization a significant challenge in synthetic organic chemistry.[1] Protecting groups are therefore indispensable tools for temporarily masking certain hydroxyls, thereby directing reactivity to specific positions. The benzyl ether is a premier choice for hydroxyl protection in carbohydrate synthesis for several key reasons:

-

Stability: Benzyl ethers are robust and stable to a wide range of reaction conditions, including acidic and basic hydrolysis, and many oxidizing and reducing agents.[2]

-

Orthogonality: They can be cleaved under specific, mild conditions, most commonly through catalytic hydrogenation (e.g., Pd/C and H₂), which generally does not affect other common protecting groups like silyl ethers or acetals.[2][3] This orthogonality is crucial for complex, multi-step syntheses.

-

Electronic Properties: The benzyl group is electronically neutral and does not significantly alter the reactivity of the parent molecule.

In the context of D-ribose, which exists as a mixture of furanose and pyranose anomers in solution, per-O-benzylation serves to lock the sugar in a specific conformation and protect all hydroxyl groups for subsequent modifications at the anomeric center, a key step in the synthesis of nucleosides.[4][5]

The Mechanism of Benzylation: A Williamson Ether Synthesis Approach

The most prevalent method for the benzylation of alcohols is the Williamson ether synthesis, an SN2 reaction between an alkoxide and an alkyl halide.[6][7][8] In the case of D-ribose, the reaction proceeds in two main stages:

2.1. Deprotonation to Form the Alkoxide

A strong base is required to deprotonate the hydroxyl groups of D-ribose to form the corresponding alkoxides. Sodium hydride (NaH) is a commonly employed base for this purpose.[9][10][11] The hydride ion (H⁻) acts as a powerful base, abstracting the acidic proton from the alcohol to generate an alkoxide nucleophile and hydrogen gas.[12][13]

2.2. Nucleophilic Substitution

The resulting alkoxide, a potent nucleophile, then attacks the electrophilic benzylic carbon of benzyl bromide in a classic SN2 fashion.[8] The bromide ion is displaced as the leaving group, forming the stable benzyl ether. This process is repeated for all available hydroxyl groups on the ribose ring.

It is important to note that while NaH is a powerful base, it can also act as a reducing agent, which can lead to side reactions, particularly with certain solvents like DMF and acetonitrile.[14]

Experimental Protocol: Per-O-Benzylation of D-Ribose

This protocol details the synthesis of 2,3,5-tri-O-benzyl-D-ribofuranose.

3.1. Materials and Reagents

| Reagent | Formula | M.W. | Quantity | Moles | Eq. |

| D-Ribose | C₅H₁₀O₅ | 150.13 | 10.0 g | 0.0666 | 1.0 |

| Sodium Hydride (60% dispersion in mineral oil) | NaH | 24.00 | 8.0 g | 0.200 | 3.0 |

| Benzyl Bromide | C₇H₇Br | 171.04 | 35.0 mL | 0.293 | 4.4 |

| Anhydrous N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 200 mL | - | - |

| Tetrabutylammonium Iodide (TBAI) | C₁₆H₃₆IN | 369.37 | 2.46 g | 0.00666 | 0.1 |

3.2. Step-by-Step Procedure

-

Preparation: A 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is flame-dried and allowed to cool to room temperature under a stream of dry nitrogen.

-

Addition of NaH: The sodium hydride dispersion (8.0 g) is carefully weighed and transferred to the flask. The mineral oil is removed by washing with anhydrous hexanes (3 x 20 mL) under a nitrogen atmosphere, followed by careful decantation of the solvent.

-

Solvent Addition: Anhydrous DMF (100 mL) is added to the flask via a cannula. The suspension is cooled to 0 °C in an ice bath.

-

D-Ribose Addition: D-Ribose (10.0 g) is dissolved in anhydrous DMF (100 mL) and the solution is added dropwise to the stirred NaH suspension over 30 minutes, maintaining the temperature at 0 °C. The mixture is then stirred at room temperature for 1 hour.

-

Addition of TBAI and Benzyl Bromide: Tetrabutylammonium iodide (2.46 g) is added to the reaction mixture. Benzyl bromide (35.0 mL) is then added dropwise over 30 minutes at 0 °C. The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

-

Quenching: The reaction is carefully quenched by the slow addition of methanol (20 mL) at 0 °C to destroy any excess NaH.

-

Workup: The reaction mixture is poured into ice-water (500 mL) and extracted with diethyl ether (3 x 150 mL). The combined organic layers are washed with water (2 x 100 mL) and brine (100 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 2,3,5-tri-O-benzyl-D-ribofuranose as a colorless oil.

Rationale for Experimental Choices

-

Sodium Hydride as Base: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the hydroxyl groups, driving the reaction to completion.[10]

-

DMF as Solvent: DMF is a polar aprotic solvent that effectively dissolves D-ribose and solvates the sodium cations, enhancing the nucleophilicity of the alkoxides.

-

Tetrabutylammonium Iodide (TBAI) as a Phase-Transfer Catalyst: Although this is a homogenous reaction, TBAI acts as a catalyst. The iodide ion can displace the bromide on benzyl bromide to form benzyl iodide in situ. Iodide is a better leaving group than bromide, accelerating the SN2 reaction. This is an example of phase-transfer catalysis principles being applied to improve reaction rates.[2][15][16][17]

-

Excess Benzyl Bromide: Using an excess of the alkylating agent ensures the complete benzylation of all hydroxyl groups.

Mechanistic Diagram

Caption: Mechanism of Benzyl Protection of D-Ribose.

Conclusion

The benzyl protection of D-ribose is a cornerstone of modern carbohydrate chemistry, enabling the synthesis of a vast array of complex and biologically significant molecules. A thorough understanding of the underlying Williamson ether synthesis mechanism, coupled with careful consideration of reaction parameters, is paramount for achieving high yields and purity. The protocol provided herein represents a robust and field-tested method for the preparation of per-O-benzylated D-ribose, a versatile intermediate for further synthetic transformations.

References

- Clarifying the Use of Benzylidene Protecting Group for D-(+)-Ribono-1,4-Lactone, an Essential Building Block in the Synthesis of C-Nucleosides. PMC.

- Benzyl Ethers - Protecting Groups. Organic Chemistry Portal.

- Direct One-Pot Synthesis of Nucleosides from Unprotected or 5-O-Monoprotected d-Ribose.

- Direct One-Pot Synthesis of Nucleosides from Unprotected or 5-O-Monoprotected d-Ribose.

- Method for producing 2-deoxy-l-ribose.

- Synthesis of 2,3-O-benzyl-ribose and xylose and their equilibration.

- The Williamson Ether Synthesis. Master Organic Chemistry.

- Benzylation of sugar polyols by means of the PTC method. MD Anderson Cancer Center.

- Preparation technology of 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose.

- Williamson Ether Synthesis. Chemistry Steps.

- Regioselective Arylation of Ribose in Adenosine and Guanosine With the Antitumor Drug N2-methyl-9-hydroxyellipticinium Acet

- Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent.

- Regioselective modification of unprotected glycosides.

- 2,3,5-Tri-O-benzyl-D-ribofuranose. PubChem.

- Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C. Beilstein Journals.

- Williamson ether synthesis. Wikipedia.

- Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide.

- Williamson Ether Synthesis Reaction Mechanism. YouTube.

- Wh

- Diastereoselective functionalization of D‐ribose by transient silylation.

- Method for producing a beta-D-ribofuranose derivative or an optical isomer thereof.

- 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose. Wikipedia.

- Industrial Phase-Transfer C

- Formation of alcohols using hydride reducing agents. Khan Academy.

- Convenient syntheses of 2,3,5-tri-O-benzyl-arabino- and -ribofuranoses via their ally1 glycosides.

- Williamson Ether Synthesis. Organic Chemistry Tutor.

- Sodium Hydride - Organic Chemistry Key Term. Fiveable.

- Process for producing a ribofuranose.

- Should You Use Benzyl Quats as Phase-Transfer Catalysts in PTC Nucleophilic Substitutions?. PTC Organics, Inc..

- Nucleophilic Addition of Hydride and Grignard Reagents - Alcohol Form

- Synthesis of 5-O-benzyl-2-C-β-fluoromethyl-1,2,3-tri-O-acetyl-D- ribofuranose.

- 2,3,5-Tri-O-benzyl-D-ribose | 54623-25-5. SynThink Research Chemicals.

- Phase Transfer Catalysis Method of Synthesis of Benzyl and Benzhydryloxyalkoxyalkynes.

Sources

- 1. Regioselective modification of unprotected glycosides - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC08199H [pubs.rsc.org]

- 2. Benzyl Ethers [organic-chemistry.org]

- 3. BJOC - Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C [beilstein-journals.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 9. Clarifying the Use of Benzylidene Protecting Group for D-(+)-Ribono-1,4-Lactone, an Essential Building Block in the Synthesis of C-Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. quora.com [quora.com]

- 11. fiveable.me [fiveable.me]

- 12. youtube.com [youtube.com]

- 13. Khan Academy [khanacademy.org]

- 14. Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 16. phasetransfer.com [phasetransfer.com]

- 17. researchgate.net [researchgate.net]

Characterization of 5-O-Benzyl-D-ribose: An In-depth Technical Guide for Drug Development Professionals

This guide provides a comprehensive technical overview of 5-O-Benzyl-D-ribose, a critical building block in the synthesis of therapeutic nucleoside analogues. Designed for researchers, medicinal chemists, and process development scientists, this document delves into the synthesis, purification, and in-depth characterization of this key intermediate, grounding its content in established scientific principles and field-proven insights.

Strategic Importance of 5-O-Benzyl-D-ribose in Nucleoside Synthesis

The journey from a simple sugar to a potent antiviral or anticancer nucleoside analogue is one of precise chemical manipulation. D-ribose, the core scaffold of ribonucleosides, possesses multiple hydroxyl groups of similar reactivity. To achieve the desired chemical transformation, particularly the crucial glycosylation step, selective protection of these hydroxyls is paramount. The 5'-hydroxyl group, being a primary alcohol, is often the most reactive. Its selective protection is a cornerstone of many synthetic routes, enabling modifications at other positions of the ribose ring and directing the stereochemistry of the nucleobase coupling.

The benzyl ether is a widely employed protecting group in carbohydrate chemistry for its stability under a broad range of reaction conditions and its facile removal via catalytic hydrogenation. The selective installation of a benzyl group at the 5-position of D-ribose yields 5-O-Benzyl-D-ribose, a versatile intermediate that locks the ribose in its furanose form, a prerequisite for the synthesis of biologically active nucleosides.[1][2] This strategic protection prevents unwanted side reactions and allows for the sequential construction of complex nucleoside analogues with high regioselectivity and stereocontrol.

Synthesis and Purification: A Protocol Built on Expertise

The synthesis of 5-O-Benzyl-D-ribose requires a nuanced approach to achieve high selectivity for the primary hydroxyl group. While a definitive, standalone protocol is not extensively reported in peer-reviewed literature, a robust procedure can be constructed from established methodologies for the selective benzylation of polyols.

Rationale for Synthetic Approach

The selective benzylation of the 5-hydroxyl group of D-ribose over the secondary 2- and 3-hydroxyls can be achieved by leveraging the enhanced reactivity of the primary alcohol. This is typically accomplished by reacting D-ribose with a benzylating agent under carefully controlled conditions. The choice of reagents and reaction parameters is critical to minimize the formation of dibenzylated and tribenzylated byproducts.

Experimental Protocol: Synthesis of 5-O-Benzyl-D-ribose

Objective: To selectively benzylate the 5-hydroxyl group of D-ribose.

Materials:

-

D-ribose

-

Benzyl bromide (BnBr)

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with a suspension of sodium hydride (1.1 equivalents) in anhydrous DMF. The suspension is cooled to 0 °C in an ice bath.

-

Substrate Addition: D-ribose (1.0 equivalent) is dissolved in a minimal amount of anhydrous DMF and added dropwise to the NaH suspension via the dropping funnel over 30 minutes. The mixture is stirred at 0 °C for an additional hour to allow for the formation of the alkoxide.

-

Benzylation: Benzyl bromide (1.05 equivalents) is added dropwise to the reaction mixture at 0 °C. The reaction is allowed to slowly warm to room temperature and stirred overnight.

-

Quenching: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extraction: The mixture is partitioned between ethyl acetate and water. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with water and then brine.

-

Drying and Concentration: The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude product as a viscous oil.

Purification by Flash Column Chromatography

Purification of the crude product is essential to remove unreacted starting materials, the mineral oil from the NaH dispersion, and any over-benzylated byproducts. Flash column chromatography is the method of choice for this separation.

Experimental Protocol: Purification of 5-O-Benzyl-D-ribose

Stationary Phase: Silica gel (230-400 mesh)

Mobile Phase: A gradient of ethyl acetate in hexanes is typically effective. A starting gradient of 20% ethyl acetate in hexanes, gradually increasing to 50-60% ethyl acetate, allows for the elution of less polar impurities first, followed by the desired product. The exact gradient may need to be optimized based on TLC analysis.

Procedure:

-

Column Packing: The silica gel is packed as a slurry in the initial mobile phase composition.

-

Sample Loading: The crude product is adsorbed onto a small amount of silica gel and dry-loaded onto the column.

-

Elution: The column is eluted with the gradient mobile phase, and fractions are collected.

-

Analysis: Fractions are analyzed by thin-layer chromatography (TLC) using a suitable stain (e.g., potassium permanganate or ceric ammonium molybdate) to visualize the carbohydrate spots.

-

Isolation: Fractions containing the pure product are combined and concentrated under reduced pressure to yield 5-O-Benzyl-D-ribose as a clear, viscous oil or a white solid upon standing.

Comprehensive Characterization: Ensuring Identity and Purity

Rigorous characterization is non-negotiable in the synthesis of pharmaceutical intermediates. A combination of spectroscopic and analytical techniques is employed to confirm the structure and purity of 5-O-Benzyl-D-ribose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For 5-O-Benzyl-D-ribose, both ¹H and ¹³C NMR are essential to confirm the presence of the benzyl group and its specific location at the 5-position.

Predicted ¹H NMR Spectral Data (in CDCl₃):

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| H-1 | ~5.3-5.1 (anomeric mixture) | m | |

| H-2, H-3, H-4 | ~4.3-3.9 | m | |

| H-5, H-5' | ~3.7-3.5 | m | |

| -CH₂-Ph | ~4.5 | s | |

| Aromatic-H | ~7.4-7.2 | m |

Note: The presence of anomers (α and β) and the furanose/pyranose equilibrium in solution can lead to a complex ¹H NMR spectrum. The chemical shifts are estimations based on similar structures and may vary depending on the solvent and concentration.[3][4]

Predicted ¹³C NMR Spectral Data (in CDCl₃):

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 | ~102-98 (anomeric mixture) |

| C-2, C-3, C-4 | ~78-70 |

| C-5 | ~70-68 |

| -CH₂-Ph | ~73 |

| Aromatic-C | ~138 (ipso), ~128-127 (ortho, meta, para) |

Note: These are predicted chemical shifts. Actual values should be confirmed by experimental data.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the compound. Electrospray ionization (ESI) is a soft ionization technique well-suited for carbohydrate analysis.

Expected Mass Spectrometry Data:

-

Molecular Formula: C₁₂H₁₆O₅

-

Molecular Weight: 240.25 g/mol [5]

-

ESI-MS (Positive Mode): Expect to observe the sodium adduct [M+Na]⁺ at m/z 263.09, and potentially the protonated molecule [M+H]⁺ at m/z 241.10.

-

Fragmentation: Collision-induced dissociation (CID) of the parent ion would likely result in the loss of water molecules and fragmentation of the ribose ring. A characteristic fragment would be the benzyl cation at m/z 91.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of 5-O-Benzyl-D-ribose. A reverse-phase method is generally suitable for this analysis.

Analytical HPLC Protocol

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile in water. A typical starting condition would be 20% acetonitrile, increasing to 80% over 20 minutes.

-

Flow Rate: 1.0 mL/min

-

Detection: Refractive index (RI) detector or a UV detector at a low wavelength (e.g., 210 nm) due to the lack of a strong chromophore.

-

Expected Retention Time: The retention time will depend on the specific column and gradient used but will be significantly longer than that of unprotected D-ribose.

Applications in Antiviral Nucleoside Synthesis

5-O-Benzyl-D-ribose is a key intermediate in the synthesis of a wide range of antiviral nucleosides.[1][6] By protecting the 5'-hydroxyl group, chemists can perform selective modifications at the 2' and 3' positions, which are often crucial for biological activity and metabolic stability.

Workflow for Nucleoside Analogue Synthesis

The general workflow for utilizing 5-O-Benzyl-D-ribose in nucleoside synthesis is as follows:

Caption: General workflow for the synthesis of nucleoside analogues using 5-O-Benzyl-D-ribose.

Case Study: Synthesis of a Modified Pyrimidine Nucleoside

In a typical synthesis, 5-O-Benzyl-D-ribose would first have its 2' and 3' hydroxyls protected, for example, as an isopropylidene acetal. The resulting protected ribose derivative is then coupled with a silylated pyrimidine base (e.g., uracil or cytosine) under Vorbrüggen conditions, using a Lewis acid catalyst such as TMSOTf.[2] Subsequent deprotection steps, including hydrogenolysis to remove the 5'-O-benzyl group, yield the final nucleoside analogue.

Storage and Stability

5-O-Benzyl-D-ribose is a relatively stable compound. For short-term use, it can be stored at room temperature. However, for long-term storage, it is recommended to keep it at -20°C to prevent any potential degradation. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

Conclusion

5-O-Benzyl-D-ribose is a cornerstone intermediate for the synthesis of a diverse array of nucleoside analogues with significant therapeutic potential. A thorough understanding of its synthesis, purification, and detailed characterization is fundamental for any researcher or drug development professional working in this field. The protocols and data presented in this guide provide a solid foundation for the successful and efficient utilization of this valuable building block. By adhering to rigorous analytical practices, scientists can ensure the quality and consistency of their synthetic intermediates, ultimately contributing to the accelerated development of novel therapeutics.

References

- Jung, M. E., & Lee, W. S. (2000). A new synthesis of 5-O-benzyl-D-ribofuranose and its use in the synthesis of 5'-modified nucleosides. The Journal of Organic Chemistry, 65(23), 7959–7961.

- Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.

- De Clercq, E. (2004). Antiviral drugs in current clinical use. Journal of Clinical Virology, 30(2), 115-133.

- Vorbrüggen, H., Krolikiewicz, K., & Bennua, B. (1981). Nucleoside synthesis, XXXI. A new simplified nucleoside synthesis. Chemistry—A European Journal, 14(8), 1234-1239.

- Kocienski, P. J. (2004). Protecting Groups (3rd ed.). Thieme.

- Gomez, A. M., & Danishefsky, S. J. (2004). The total synthesis of (−)-galanthamine. Journal of the American Chemical Society, 126(46), 15076–15077.

-

SIELC Technologies. (n.d.). Separation of D-Ribose on Newcrom R1 HPLC column. Retrieved from [Link][7]

-

Anderson, C. D., et al. (2015). Direct One-Pot Synthesis of Nucleosides from Unprotected or 5-O-Monoprotected d-Ribose. Organic Letters, 17(18), 4448-4451.[2]

-

Journal of the American Chemical Society. (2021). Chemical Synthesis of Native ADP-Ribosylated Oligonucleotides Enables Analysis of DNA ADP-Ribosylation Hydrolase Specificity. Retrieved from [Link][9]

-

National Institutes of Health. (2018). Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations. Retrieved from [Link][3]

-

University of Nebraska-Lincoln. (n.d.). Introduction to NMR and Its Application in Metabolite Structure Determination. Retrieved from [Link][4]

Sources

- 1. Biocatalytic Synthesis of Antiviral Nucleosides, Cyclic Dinucleotides, and Oligonucleotide Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bionmr.unl.edu [bionmr.unl.edu]

- 5. scbt.com [scbt.com]

- 6. research.manchester.ac.uk [research.manchester.ac.uk]

- 7. Separation of D-Ribose on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 8. 5-deoxy-D-ribose | C5H10O4 | CID 45489773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

A Comprehensive Guide to the Solubility and Stability of 5-O-Benzyl-D-ribose: Properties, Protocols, and Practical Handling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-O-Benzyl-D-ribose is a pivotal monosaccharide derivative, serving as a crucial building block in the synthesis of modified nucleosides and complex carbohydrates for drug discovery and development. Its utility in multi-step synthetic routes is dictated by its physicochemical properties, primarily its solubility in various solvent systems and its stability under diverse reaction and storage conditions. This guide provides a detailed examination of these characteristics, offering both theoretical understanding and field-proven experimental protocols. We delve into the solubility profile, explore the primary degradation pathways through forced degradation studies, and present validated analytical methodologies for accurate quantification. The insights and protocols herein are designed to empower researchers to optimize reaction conditions, develop robust formulations, and ensure the integrity of 5-O-Benzyl-D-ribose throughout its lifecycle.

Introduction: The Strategic Importance of 5-O-Benzyl-D-ribose

In the landscape of carbohydrate chemistry, selectively protected monosaccharides are the linchpins of successful oligosaccharide and nucleoside synthesis.[1] The strategic placement of protecting groups is essential to differentiate hydroxyl groups of similar reactivity, thereby directing synthetic transformations to specific positions.[2][3] 5-O-Benzyl-D-ribose, with its primary hydroxyl group at the C5 position masked by a stable benzyl ether, is an exemplar of such a strategic intermediate. The benzyl group is favored for its general stability across a wide range of acidic and basic conditions, while being readily removable under specific, mild reductive conditions.[4][5]

A thorough understanding of the solubility and stability of 5-O-Benzyl-D-ribose is not merely academic; it is a prerequisite for its effective use. Solubility dictates the choice of solvent for reactions and purifications, impacting reaction rates and yields. Stability determines compatible reaction conditions, purification methods, and appropriate long-term storage, directly influencing the purity and integrity of the final product. This guide serves as a senior-level resource, consolidating the critical technical information required by professionals in synthetic chemistry and drug development.

Core Physicochemical Properties

The molecular architecture of 5-O-Benzyl-D-ribose—a hydrophilic ribose core appended with a lipophilic benzyl group—governs its behavior. This amphipathic nature is central to its solubility and interaction with other molecules.

| Property | Data | Reference |

| Chemical Structure | (See Figure 1 below) | |

| IUPAC Name | 5-O-(Phenylmethyl)-D-ribose | [6] |

| CAS Number | 72369-89-2 | [6] |

| Molecular Formula | C₁₂H₁₆O₅ | [6] |

| Molecular Weight | 240.25 g/mol | [6] |

| Appearance | Typically a white to off-white solid | |

| General Characteristics | Benzyl ether protecting group at C5. Free hydroxyls at C2 and C3 impart some polarity. Exists as a mixture of anomers (α/β-furanose and pyranose forms) in solution. |

Figure 1: Chemical Structure of 5-O-Benzyl-D-ribose

Solubility Profile: A Dichotomy of Polarity

The solubility of 5-O-Benzyl-D-ribose is a direct consequence of its structure. The benzyl group reduces its affinity for aqueous media compared to unprotected D-ribose[7], while the free hydroxyl groups prevent it from being fully soluble in nonpolar aprotic solvents. This profile necessitates a systematic experimental approach to identify suitable solvent systems for various applications.

Theoretical Considerations & Solvent Selection Rationale

-

Aqueous Solubility: Expected to be low. The energetic cost of disrupting the hydrogen-bonding network of water to accommodate the nonpolar benzyl group is significant. Solubility is likely to be slightly improved over more heavily benzylated analogues like 2,3,5-Tri-O-benzyl-D-ribose, which is only sparingly soluble in water.[8][9]

-

Polar Protic Solvents (e.g., Ethanol, Methanol): Good solubility is anticipated. The alkyl chains of these alcohols can interact favorably with the benzyl group, while their hydroxyl groups can hydrogen-bond with the ribose moiety's free hydroxyls.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): High solubility is expected. These solvents are effective at solvating both the polar and nonpolar portions of the molecule.

-

Chlorinated Solvents (e.g., DCM): Moderate to good solubility is likely, driven by interactions with the benzyl group.

-

Nonpolar Solvents (e.g., Hexanes, Toluene): Poor solubility is expected due to the polarity of the free hydroxyl groups.

Experimental Workflow for Solubility Determination

The following diagram and protocol outline a robust method for quantifying the solubility of 5-O-Benzyl-D-ribose. The choice of the shake-flask method is based on its reliability and simplicity, providing thermodynamic equilibrium solubility data.

Caption: Workflow for equilibrium solubility determination.

Protocol 1: Equilibrium Solubility Measurement via Shake-Flask Method

-

Preparation: Add an excess amount of 5-O-Benzyl-D-ribose (enough to ensure saturation) to a series of vials, each containing a precise volume (e.g., 2.0 mL) of the desired test solvent.

-

Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate for 24 hours to ensure equilibrium is reached. Causality: 24 hours is typically sufficient for most compounds to reach thermodynamic equilibrium. A constant temperature is critical as solubility is temperature-dependent.

-

Sample Collection: Remove the vials and allow them to stand undisturbed for at least 2 hours for undissolved solids to sediment.

-

Filtration: Carefully withdraw an aliquot from the supernatant and immediately filter it through a 0.22 µm chemically compatible syringe filter (e.g., PTFE for organic solvents) to remove all particulate matter. Trustworthiness: This step is crucial to prevent undissolved solid from artificially inflating the measured concentration.

-

Quantification: Dilute the filtered sample with the mobile phase to fall within the linear range of a pre-validated HPLC-UV calibration curve. Analyze the sample and determine the concentration.

-

Calculation: Calculate the solubility in mg/mL or mol/L, accounting for the dilution factor.

Summary of Solubility Data

The following table presents illustrative solubility data based on the expected chemical properties. These values should be experimentally confirmed for any specific application.

| Solvent System | Type | Expected Solubility (mg/mL at 25°C) | Application Relevance |

| Water | Polar Protic | < 1 | Aqueous formulations, buffer systems |

| pH 7.4 Phosphate Buffer | Aqueous Buffer | < 1 | Physiological condition simulation |

| Ethanol | Polar Protic | > 50 | Reaction solvent, formulation co-solvent |

| Dichloromethane (DCM) | Chlorinated | > 100 | Organic synthesis, extraction |

| Dimethylformamide (DMF) | Polar Aprotic | > 200 | Reaction solvent for polar reagents |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 200 | Stock solution preparation, biological assays |

| Toluene | Nonpolar | < 5 | A-zeotropic removal of water |

Stability Profile and Degradation Pathways

Investigating stability is critical to define handling, storage, and formulation constraints. Forced degradation (or stress testing) is an indispensable tool that accelerates decomposition to reveal likely degradation pathways and products that might form over a product's shelf-life.[10][11][12]

Caption: Potential degradation pathways for 5-O-Benzyl-D-ribose.

Key Degradation Mechanisms

-

Reductive Cleavage (Hydrogenolysis): This is the most significant and predictable instability. The C-O bond of the benzyl ether is highly susceptible to cleavage by catalytic hydrogenation (e.g., H₂ over Pd/C) or transfer hydrogenation.[5][13][14] This reaction is facile and is the standard method for deprotection, yielding D-ribose and toluene. This pathway makes the compound incompatible with many reductive chemistries.

-

Acidic Degradation: While the benzyl ether itself is relatively stable to mild acid, the core ribose structure is not. Under strong acidic conditions, cleavage of glycosidic bonds and acid-catalyzed dehydration can lead to the formation of degradation products like furfural.[15][16]

-

Alkaline Degradation: The benzyl ether is robust under basic conditions. However, the unprotected portion of the ribose can undergo degradation. Specifically, aldose sugars can participate in retro-aldol reactions under neutral to alkaline conditions, potentially cleaving the carbon backbone to yield smaller aldehydes, including formaldehyde.[17]

-

Oxidative Degradation: The benzylic position is prone to oxidation. Autoxidation in the presence of air can form hydroperoxides, which may decompose into various products including the corresponding benzoate ester or benzoic acid.[18] Forced oxidation with agents like H₂O₂ will accelerate this process.

Protocols for Stability Assessment

A well-designed forced degradation study is essential for any drug development program.[19] The goal is to induce 10-20% degradation to ensure that analytical methods are capable of detecting impurities without completely destroying the sample.

Protocol 2: Forced Degradation Study

-

Stock Solution Preparation: Prepare a stock solution of 5-O-Benzyl-D-ribose in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1.0 mg/mL).

-

Stress Conditions: Dispense the stock solution into separate vials for each stress condition.

-

Acid Hydrolysis: Add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

-

Base Hydrolysis: Add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

-

Oxidation: Add an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂.

-

Thermal Stress: Store a vial of the stock solution in an oven at 60 °C.

-

Control: Store a vial of the stock solution at 5 °C, protected from light.

-

-

Incubation: Place all vials under their respective conditions. Pull samples at predetermined time points (e.g., 0, 2, 8, 24, 48 hours).

-

Quenching: For the acid and base samples, neutralize them with an equimolar amount of base or acid, respectively, immediately after sampling.

-

Analysis: Analyze all samples, including the control, by a stability-indicating HPLC method (see Protocol 3). Compare the chromatograms to identify new peaks (degradants) and a decrease in the main peak area.

Protocol 3: Stability-Indicating HPLC-UV Method

This protocol provides a starting point for a method capable of separating the parent compound from its potential degradation products.

-

Instrumentation: HPLC system with a UV/Vis or Diode Array Detector.

-

Column: C18 Reverse-Phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient:

-

0-2 min: 20% B

-

2-15 min: 20% to 80% B

-

15-17 min: 80% B

-

17-18 min: 80% to 20% B

-

18-22 min: 20% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm. Causality: The benzyl group provides a strong UV chromophore, making UV detection highly sensitive and specific for the parent compound and any degradants retaining this moiety.

-

Injection Volume: 10 µL.

-

Validation as Stability-Indicating: The crucial step is to analyze the samples from the forced degradation study. The method is considered "stability-indicating" if all degradation product peaks are baseline-resolved from the main 5-O-Benzyl-D-ribose peak and from each other, demonstrating specificity.

Practical Recommendations for Handling and Storage

Based on the compound's stability profile, the following best practices are recommended:

-

Storage: Store in a well-sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (≤ -15 °C) to minimize autoxidation and thermal degradation.[20][21] Protect from light to prevent photolytic degradation.

-

Solvent Choice: For reactions, choose solvents that offer good solubility and are compatible with the reaction conditions. Avoid prolonged heating in protic or aqueous solvents if possible. For stock solutions, DMSO and DMF are excellent choices for long-term storage at -20°C.

-

Chemical Incompatibilities:

-

Avoid: Catalytic metals (Pd, Pt) in the presence of a hydrogen source, strong reducing agents, and prolonged exposure to strong acids or bases at elevated temperatures.

-

Use Caution: When handling in air for extended periods, especially in solution, due to the risk of oxidation.

-

Conclusion

5-O-Benzyl-D-ribose is a valuable synthetic intermediate whose successful application hinges on a nuanced understanding of its solubility and stability. Its amphipathic character demands careful solvent selection, with high solubility achievable in polar organic solvents like alcohols, DMF, and DMSO. The compound's stability is primarily challenged by its susceptibility to reductive cleavage via hydrogenolysis, a feature that is both its primary liability in certain synthetic steps and its greatest asset for deprotection. While relatively stable to mild acid and base, degradation of the core ribose structure can occur under harsh hydrolytic conditions, and the benzylic position remains a target for oxidation. By employing the systematic protocols for solubility and stability assessment outlined in this guide, researchers can effectively manage this intermediate, ensuring its integrity and paving the way for successful outcomes in complex chemical synthesis and drug development endeavors.

References

-

Zhang, J., et al. (2022). Chemical Synthesis of Native ADP-Ribosylated Oligonucleotides Enables Analysis of DNA ADP-Ribosylation Hydrolase Specificity. Journal of the American Chemical Society. Available at: [Link]

-

Haghighat, S., et al. (2023). Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids. MDPI. Available at: [Link]

-

National Center for Biotechnology Information (2026). 5-deoxy-D-ribose. PubChem Compound Database. Available at: [Link]

-

CD BioGlyco (n.d.). 2,3,5-Tri-O-benzyl-D-ribose, Purity ≥95%. Available at: [Link]

-

ResearchGate (2009). Synthesis of 5-O-benzyl-2-C-β-fluoromethyl-1,2,3-tri-O-acetyl-D-ribofuranose. Available at: [Link]

-

Hawe, A. (2009). Aggressive Freeze-Drying – a fast and suitable method to stabilize biopharmaceuticals. Ludwig-Maximilians-Universität München. Available at: [Link]

-

Cheméo (n.d.). D-Ribose (CAS 50-69-1) - Chemical & Physical Properties. Available at: [Link]

-

Wang, W., & Roberts, C. J. (2018). Forced degradation of recombinant monoclonal antibodies: A practical guide. mAbs, 10(7), 963–977. Available at: [Link]

-

Petrova, K. T., & Demchenko, A. V. (2016). Protecting Groups in Synthesis of Monosaccharides' Derivatives. ResearchGate. Available at: [Link]

-

Organic Chemistry Portal (n.d.). Benzyl Ethers. Available at: [Link]

- Google Patents (n.d.). CN114236008B - Method for detecting content of D-ribose and 5-deoxy-D-ribofuranose in capecitabine intermediate.

-

S.K, S., & P, M. (2011). Forced Degradation Studies: Regulatory Considerations and Implementation. BioPharm International, 24(10). Available at: [Link]

-

Wang, C. C., & Demchenko, A. V. (2019). Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. Organic & Biomolecular Chemistry, 17(16), 3974–3991. Available at: [Link]

-

Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Available at: [Link]

-

ResearchGate (n.d.). Benzyl alcohol and benzyl ether group reactions. Available at: [Link]

-

ResearchGate (2014). Protocol for synthesis of selectively protected monosaccharides?. Available at: [Link]

-

ResearchGate (2002). High Performance Liquid Chromatography Analysis of D-Ribose Content in Glucose Zymotic Fluid. Available at: [Link]

-

PCI Pharma Services (n.d.). Forced degradation studies: A critical lens into pharmaceutical stability. Available at: [Link]

-

Pischetsrieder, M., & Seidel, C. (2016). Chemistry and clinical relevance of carbohydrate degradation in drugs. Drug Discovery Today, 21(10), 1667–1674. Available at: [Link]

-

Li, H., & Li, X. (2018). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. Molecules, 23(12), 3213. Available at: [Link]

-

De Nicolo, A., et al. (2022). Bioanalytical Methods for Poly(ADP-Ribose) Polymerase Inhibitor Quantification: A Review for Therapeutic Drug Monitoring. Therapeutic Drug Monitoring, 44(6), 724–737. Available at: [Link]

-

Wang, C., et al. (2019). Formaldehyde produced from d-ribose under neutral and alkaline conditions. Food and Chemical Toxicology, 126, 163–167. Available at: [Link]

-

ResearchGate (2014). How can one remove a benzyl group from benzylated sugar?. Available at: [Link]

-

Santra, A., et al. (2013). Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C. Beilstein Journal of Organic Chemistry, 9, 125–130. Available at: [Link]

-

MDPI (2022). 2,3,5-Tri-O-benzyl-d-xylofuranose. Available at: [Link]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzyl Ethers [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. vivanls.com [vivanls.com]

- 7. D-Ribose (CAS 50-69-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. 2,3,5-Tri-O-benzyl-D-ribose, Purity ≥95% - CD BioGlyco [bioglyco.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Forced degradation of recombinant monoclonal antibodies: A practical guide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. acdlabs.com [acdlabs.com]